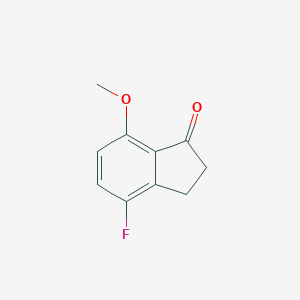
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, also known as 4-Fluoro-7-methoxyinden-1-one, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that has a melting point of 73-75 °C and is soluble in organic solvents. It has a wide range of applications in organic synthesis, pharmaceutical research, and materials science.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of complex molecules involving 4-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one derivatives plays a crucial role in structural chemistry, facilitating the creation of compounds with specific properties. For instance, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol demonstrates the compound's utility in forming orthorhombic structures, which are stabilized by intermolecular hydrogen bonding (Xu Liang, 2009).
Fluorofunctionalization and Molecular Modification
- The compound has been used in fluorofunctionalization processes to introduce fluorine atoms into organic molecules, demonstrating its versatility in organic synthesis. For example, 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is an effective reagent for selective fluorofunctionalization of alkenes under mild conditions, highlighting the compound's role in regioselective formation of fluoro-derivatives (S. Stavber et al., 1995).
Applications in Material Science
- In materials science, the compound's derivatives are investigated for their photoresponsive behavior and electronic properties. Studies on fluorinated liquid crystals, for example, have provided insights into enhancing UV stability and conductivity through structural modification, illustrating the compound's potential in developing advanced materials (P. L. Praveen & D. Ojha, 2012).
Biological and Pharmacological Potential
- Research into the bioactivity of this compound derivatives has uncovered potential pharmacological applications. For example, new derivatives synthesized for bioactivity studies have shown promising results as inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes, indicating potential therapeutic applications (H. Gul et al., 2016).
Antibacterial Applications
- The compound's derivatives have also been explored for their antibacterial properties, demonstrating effectiveness against various bacterial strains. This suggests potential applications in developing new antibacterial agents, highlighting the compound's significance in medicinal chemistry (Ramesh M. Shingare et al., 2017).
properties
IUPAC Name |
4-fluoro-7-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJPSYZJIFLOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562554 | |
| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127033-13-0 | |
| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

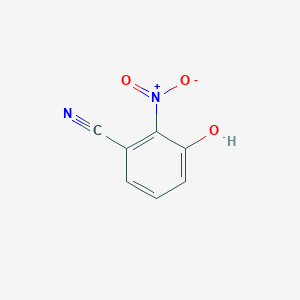
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

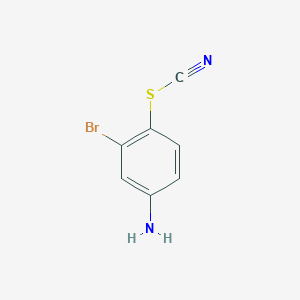
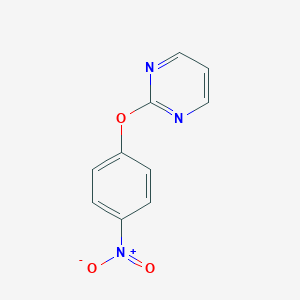

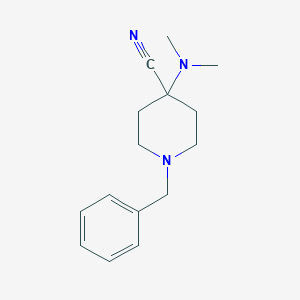
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)

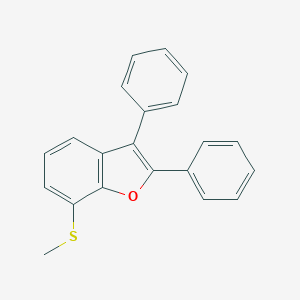
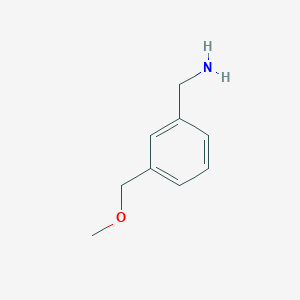
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)